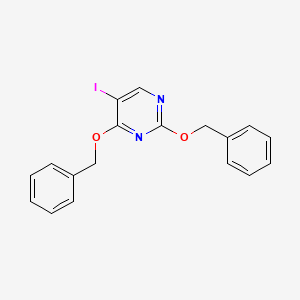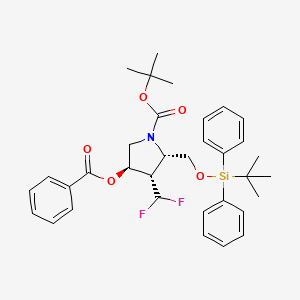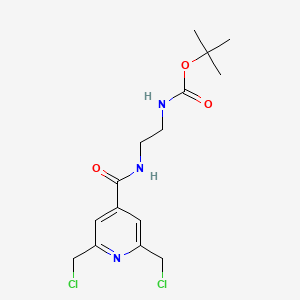
tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate: is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a tert-butyl carbamate group and a bis(chloromethyl)isonicotinamido moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,6-bis(chloromethyl)isonicotinic acid with tert-butyl carbamate under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to undergo specific chemical reactions makes it a candidate for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with specific characteristics .
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
tert-Butyl isocyanide: An organic compound with a similar tert-butyl group but different functional properties.
tert-Butyl carbamate: Another compound with a tert-butyl carbamate group, used in various chemical applications.
Uniqueness: This sets it apart from other tert-butyl carbamate derivatives .
Propriétés
Formule moléculaire |
C15H21Cl2N3O3 |
|---|---|
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[2,6-bis(chloromethyl)pyridine-4-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(22)19-5-4-18-13(21)10-6-11(8-16)20-12(7-10)9-17/h6-7H,4-5,8-9H2,1-3H3,(H,18,21)(H,19,22) |
Clé InChI |
RYRABQCVJOSVNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC(=C1)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





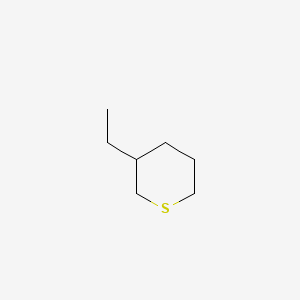
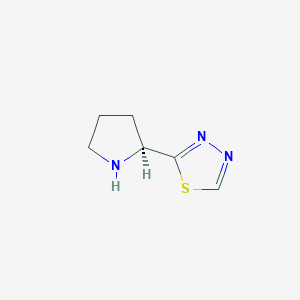



![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)

![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)
![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)
